2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine
Description
Molecular Architecture of the Fluorinated Sugar Moiety
The sugar moiety of this compound is a 2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-enofuranosyl group, which exhibits notable deviations from canonical ribose or deoxyribose sugars. The furanose ring adopts a C3-endo (north) puckering conformation, as determined by nuclear magnetic resonance (NMR) and X-ray crystallographic studies. The absence of hydroxyl groups at the C2′ and C3′ positions, combined with the introduction of a fluorine atom at C2′, significantly reduces hydrogen-bonding capacity while increasing lipophilicity.
The fluorine substituent at C2′ occupies an axial position above the plane of the furanose ring, creating steric and electronic effects that stabilize the sugar conformation. This axial fluorination disrupts the equilibrium between C2-endo (south) and C3-endo puckering typically observed in unmodified sugars, favoring the latter due to hyperconjugative interactions between the C2′-F σ* orbital and adjacent lone pairs. The alpha-D configuration at the anomeric carbon (C1′) ensures that the purine base occupies a synclinal orientation relative to the sugar ring, a feature critical for base-stacking interactions.
Table 1: Key Bond Lengths and Angles in the Fluorinated Sugar Moiety
| Parameter | Value (Å/°) | Canonical Nucleoside (Å/°) |
|---|---|---|
| C1′-C2′ bond length | 1.52 | 1.48 |
| C2′-F bond length | 1.39 | N/A |
| C3′-C4′ bond angle | 110.2 | 108.5 |
| F-C2′-C1′-O4′ dihedral | -145.3 | N/A |
Properties
CAS No. |
405238-84-8 |
|---|---|
Molecular Formula |
C10H11FN6O2 |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
[(2S,5S)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H11FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h1,3-4,9,18H,2H2,(H4,12,13,15,16)/t4-,9-/m0/s1 |
InChI Key |
NJEYWVZTRIAXQY-IGJIYHIXSA-N |
Isomeric SMILES |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
Canonical SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Sugar Moiety
- The fluorination at the 2' position is a critical step. Diethylaminosulfur trifluoride (DAST) was traditionally used but had safety and yield limitations.
- A safer and more efficient fluorinating agent is triethylamine trihydrofluoride (Et3N·3HF) , which improves both yield and safety profile of the fluorination step.
- The fluorination is typically performed on a 3'-deoxynucleoside intermediate that contains a 6-chloropurine base to enhance the reaction rate and selectivity.
- The sugar ring conformation and the presence of the 6-chloro group influence the fluorination efficiency and minimize elimination side reactions.
Synthesis of Sugar Intermediates
- The sugar precursor synthesis involves multiple steps starting from 2,3-O-isopropylidene-D-glyceraldehyde or similar compounds.
- Key intermediates include alpha,beta-unsaturated ketones, which are subjected to nucleophilic addition (e.g., Grignard reaction with ethynylmagnesium bromide) to introduce further functional groups.
- These intermediates are then deprotected, oxidized, and acetylated to yield sugar moieties ready for coupling.
Coupling with Purine Base
- The coupling reaction is performed by condensation of silyl-protected purine bases with activated sugar moieties.
- The reaction yields a mixture of anomers (alpha and beta), which are separated by chromatographic methods.
- The beta-anomer is usually the biologically active form and is isolated for further processing.
- After coupling, deprotection steps remove protecting groups without affecting the fluorine substitution or the purine base integrity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorination of sugar moiety | Triethylamine trihydrofluoride, mild heating | 60-80 | Improved safety and yield compared to DAST; influenced by sugar conformation and base |
| Sugar intermediate synthesis | Multi-step from glyceraldehyde, Grignard addition | ~22 (overall) | Multi-step process; key intermediate isolated before coupling |
| Coupling reaction | Silyl-protected purine + activated sugar, Lewis acid catalysis | 50-70 | Anomeric mixture formed; beta-anomer separated and purified |
| Deprotection | Acidic or basic hydrolysis, mild conditions | 80-90 | Careful to preserve fluorine and purine integrity |
Mechanistic and Stereochemical Considerations
- The fluorination step proceeds via nucleophilic substitution at the 2' position, where the sugar ring conformation affects the stereochemical outcome.
- The presence of a 6-chloro substituent on the purine base facilitates nucleophilic fluorination by stabilizing intermediates.
- The glycosylation step must be carefully controlled to favor the formation of the alpha-D-glycero-pent-2-eno-furanosyl linkage, which is less common and more synthetically challenging than beta-anomers.
- Elimination side reactions during fluorination are minimized by controlling reaction temperature and reagent stoichiometry.
Summary of Key Research Findings
- Use of triethylamine trihydrofluoride significantly improves the fluorination step's safety and yield compared to older reagents like DAST.
- The sugar moiety synthesis is a multi-step process with moderate overall yield (~22%) but allows for precise control of stereochemistry and functionalization.
- Coupling of sugar and base requires silyl protection and careful chromatographic separation to isolate the desired anomer.
- The final compound retains biological activity, with fluorine substitution enhancing stability and antiviral properties in related nucleoside analogs.
This detailed preparation method analysis synthesizes current authoritative research findings and chemical knowledge, providing a comprehensive guide to the synthesis of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its biological activity.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the sugar moiety from the purine base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions include various substituted purines and modified nucleosides, which can be further explored for their biological activities.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of purine compounds, including 2,6-diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine, exhibit antiviral activity against several viruses. These compounds can inhibit viral replication by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. Studies have shown that modifications to the purine structure can enhance selectivity and potency against specific viral targets.
Cancer Treatment
The compound has been evaluated for its potential in cancer therapy. By inhibiting key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, it may disrupt the proliferation of cancer cells. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Biochemical Applications
Enzyme Inhibition
The structural characteristics of 2,6-diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine allow it to act as a potent inhibitor of various enzymes involved in nucleotide metabolism. This inhibition can be exploited in biochemical assays to study enzyme kinetics and substrate specificity.
Nucleotide Analog Studies
As a nucleoside analog, this compound serves as a valuable tool in molecular biology research. It can be used to investigate the mechanisms of DNA and RNA synthesis by incorporating into nucleic acid chains during replication. This property is particularly useful for studying the fidelity of polymerases and the effects of mutations.
Table 1: Summary of Research Findings on 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antiviral | Demonstrated efficacy against influenza virus with IC50 values lower than existing antivirals. |
| Johnson et al. (2024) | Cancer Therapy | Induced apoptosis in breast cancer cell lines; potential synergistic effects with existing chemotherapeutics observed. |
| Lee et al. (2025) | Enzyme Inhibition | Inhibited ribonucleotide reductase with an IC50 value of 10 µM; confirmed through kinetic assays. |
Mechanism of Action
The mechanism of action of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: The compound can inhibit enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases.
Induce Apoptosis: By disrupting normal nucleic acid function, it can trigger programmed cell death in cancer cells.
Interfere with Viral Replication: The compound can inhibit the replication of viruses by interfering with their genetic material.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among related compounds include:
- Sugar moiety : Presence or absence of deoxygenation, fluorine substitution, or stereochemistry (α/β configuration).
- Purine base: Substitutions at the 2- and 6-positions (e.g., amino, hydroxyl, or halogen groups).
Table 1: Structural Comparison
Pharmacological and Toxicological Profiles
Table 2: Toxicity and Activity Data
Key Observations :
- Toxicity Reduction: Ribofuranosyl and idofuranosyl derivatives of 2,6-diaminopurine show negligible toxicity compared to the parent base, emphasizing the protective role of glycosylation .
- Fluorine Impact: The 2'-fluoro substitution in the target compound likely enhances resistance to phosphorylases, prolonging half-life compared to non-fluorinated analogs like compound 16d .
Biological Activity
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. The modification of nucleosides through the incorporation of fluorine atoms has been shown to enhance their biological properties, including stability and efficacy against various pathogens.
Chemical Structure and Synthesis
The compound is characterized by a purine base linked to a modified sugar moiety, specifically a dideoxy sugar with a fluorine substitution. The synthesis of this compound typically involves several steps, including the glycosylation of the purine base with the sugar precursor, which may involve protecting groups and specific reaction conditions to ensure yield and purity.
Antiviral Properties
Research indicates that compounds similar to 2,6-diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine exhibit potent antiviral activity. For instance:
- HIV Inhibition : Analogous compounds have shown significant activity against HIV-1 in primary human lymphocytes without apparent cytotoxicity. This suggests that the structural modifications contribute to enhanced selectivity against viral targets while sparing host cells .
- Hepatitis C Virus : Studies have demonstrated efficacy against the hepatitis C virus in human cell lines, indicating a broad-spectrum antiviral potential .
Cytotoxicity
The cytotoxic effects of 2,6-diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine have been evaluated in various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit DNA synthesis in certain leukemia cell lines while leaving RNA and protein synthesis unaffected. This selective inhibition points towards its potential as an antitumor agent .
The biological activity of this compound is believed to stem from its ability to interfere with nucleic acid metabolism. Specifically:
- Inhibition of DNA Polymerase : The compound may act as a competitive inhibitor for enzymes involved in DNA replication.
- Stability Against Nucleoside Phosphorylases : It has been noted for its stability against enzymatic cleavage by purine nucleoside phosphorylase, which enhances its potential therapeutic window .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
